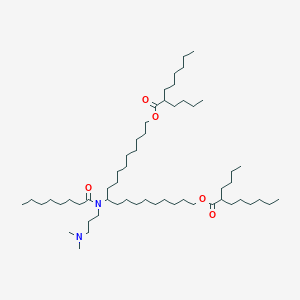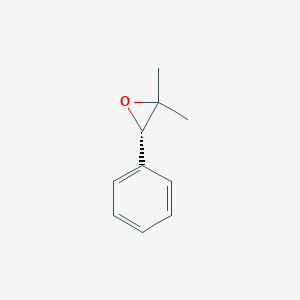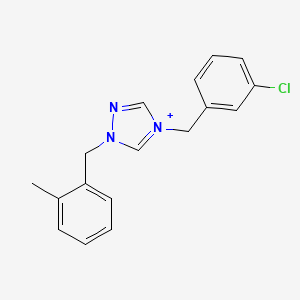
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) involves multiple steps. The initial step typically includes the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, octanoyl chloride, and nonadecanedioic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as distillation or chromatography to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be explored for its potential use in drug delivery systems, given its ability to interact with biological membranes.
Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. The specific pathways involved depend on the context of its application, such as drug delivery or membrane studies.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide: This compound shares a similar structure but lacks the nonadecane-1,19-diyl bis(2-butyloctanoate) moiety.
N-[3-(Dimethylamino)propyl]octanamide: Another similar compound with a shorter carbon chain.
Uniqueness
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C56H110N2O5 |
|---|---|
Peso molecular |
891.5 g/mol |
Nombre IUPAC |
[19-(2-butyloctanoyloxy)-10-[3-(dimethylamino)propyl-octanoylamino]nonadecyl] 2-butyloctanoate |
InChI |
InChI=1S/C56H110N2O5/c1-8-13-18-27-36-46-54(59)58(48-39-47-57(6)7)53(44-34-28-23-21-25-30-37-49-62-55(60)51(40-16-11-4)42-32-19-14-9-2)45-35-29-24-22-26-31-38-50-63-56(61)52(41-17-12-5)43-33-20-15-10-3/h51-53H,8-50H2,1-7H3 |
Clave InChI |
IQFPXNRZNUJTOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)

![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)

![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)

